Soyasaponin II

描述

大豆皂苷II 是一种存在于大豆(Glycine max)和其他豆科植物中的天然化合物。它属于皂苷类,皂苷是一类具有独特起泡特性的糖苷。 大豆皂苷II 以其多种生物活性而闻名,包括抗炎、抗氧化和保肝特性 .

准备方法

合成路线和反应条件: 大豆皂苷II 的制备通常涉及使用甲醇或乙醇等溶剂从大豆中提取。然后,提取物经过色谱技术分离大豆皂苷II。 高效液相色谱 (HPLC) 和质谱 (MS) 等先进方法被用于纯化和表征 .

工业生产方法: 大豆皂苷II 的工业生产涉及从大豆粕或其他大豆产品中进行大规模提取。该过程包括溶剂提取、过滤和纯化步骤,以获得高纯度的大豆皂苷II。 微生物发酵等生物技术方法也正在探索中,以提高产量和效率 .

化学反应分析

反应类型: 大豆皂苷II 经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其糖苷键。

取代: 取代反应可以发生在连接到苷元结构的糖部分.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 酸性或碱性条件有利于取代反应.

形成的主要产物: 这些反应形成的主要产物包括大豆皂苷II 的各种氧化、还原和取代衍生物,它们可能表现出不同的生物活性 .

科学研究应用

大豆皂苷II 在科学研究中具有广泛的应用:

化学: 它被用作研究皂苷结构-活性关系的模型化合物。

生物学: 大豆皂苷II 被研究用于其在调节免疫反应和细胞信号通路中的作用。

医学: 它在治疗肝病、癌症和炎症性疾病方面具有潜在的治疗应用。

作用机制

大豆皂苷II 通过多种机制发挥作用:

抗炎: 它抑制 Nlrp3 炎症小体的活化,并减少白细胞介素 1β 等促炎细胞因子的产生。

抗氧化: 它清除活性氧,并增强抗氧化酶的活性。

类似化合物:

- 大豆皂苷I

- 大豆皂苷III

- 大豆皂苷A1

- 大豆皂苷A2

比较: 大豆皂苷II 由于其独特的糖苷结构和某些赋予其独特生物活性的官能团的存在而具有独特性。 与其他大豆皂苷相比,大豆皂苷II 表现出优异的抗炎和保肝作用 .

相似化合物的比较

- Soyasaponin I

- Soyasaponin III

- Soyasaponin A1

- Soyasaponin A2

Comparison: Soyasaponin II is unique due to its specific glycosidic structure and the presence of certain functional groups that confer distinct biological activities. Compared to other soyasaponins, this compound has shown superior anti-inflammatory and hepatoprotective effects .

生物活性

Soyasaponin II (SSII) is a bioactive compound predominantly found in soybeans, classified as a saponin. It has garnered attention due to its diverse biological activities, particularly its antiviral, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄₇H₇₆O₁₇ |

| Molecular Weight | 913.096 g/mol |

| CAS Number | 55319-36-3 |

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses:

- HSV-1 (Herpes Simplex Virus Type 1) : SSII shows an IC50 of 54 μM, indicating potent inhibition of HSV-1 replication.

- HCMV (Human Cytomegalovirus) : The IC50 is reported at 104 μM.

- Influenza Virus : SSII has an IC50 of 88 μM against influenza.

- HIV-1 (Human Immunodeficiency Virus Type 1) : The compound exhibits an IC50 of 112 μM.

These findings suggest that SSII could be a potential therapeutic agent for viral infections, particularly in inhibiting replication processes .

Inhibition of NLRP3 Inflammasome

Recent studies highlight the role of this compound in modulating inflammatory responses. Specifically, it acts as an inhibitor of YB-1 phosphorylation and NLRP3 inflammasome priming, which are critical pathways in the inflammatory response. In a study involving mice with lipopolysaccharide/D-galactosamine (LPS/GalN)-induced acute liver failure, SSII administration led to:

- Reduced levels of phosphorylated YB-1.

- Diminished production of interleukin-1β (IL-1β) in macrophages.

This suggests that SSII may protect against acute liver injury by modulating immune responses .

Protective Effects Against Liver Injury

In vivo studies have shown that this compound can ameliorate acute liver failure. Mice treated with SSII exhibited:

- Lower plasma alanine aminotransferase (ALT) levels compared to controls.

- Improved liver morphology as evidenced by histological analysis.

The protective mechanism appears to involve the modulation of macrophage activity and the inflammatory response .

Induction of Apoptosis in Cancer Cells

This compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa cells. The proposed mechanism involves an increase in intracellular calcium levels and disruption of mitochondrial function, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antiviral Efficacy Study :

- Acute Liver Failure Model :

- Cancer Cell Apoptosis Study :

属性

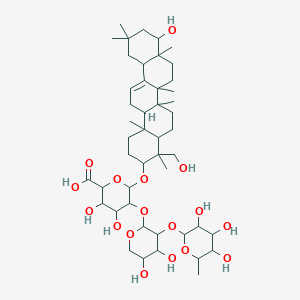

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZLICPLPYSFNZ-IVWMTKFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317250 | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55319-36-3 | |

| Record name | Soyasaponin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55319-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 215 °C | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。